molecular formula C6H5O3PS-2 B14697363 O-Phenyl phosphorothioate CAS No. 21847-41-6

O-Phenyl phosphorothioate

Cat. No.: B14697363
CAS No.: 21847-41-6
M. Wt: 188.14 g/mol
InChI Key: LWJWGXUXSVJWBY-UHFFFAOYSA-L
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Description

O-Phenyl phosphorothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorothioate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of this compound, such as its ability to form stable complexes and its reactivity, make it a valuable compound for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Phenyl phosphorothioate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus pentasulfide (P4S10) in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of this compound . Another method involves the use of thiophosphate salts, where O,O’-dialkyl thiophosphoric acids react with alkyl halides in the presence of a base .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Mechanism of Action

The mechanism by which O-Phenyl phosphorothioate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted. The pathways involved often include the disruption of normal cellular processes, leading to therapeutic or toxic effects .

Comparison with Similar Compounds

Uniqueness: O-Phenyl phosphorothioate is unique due to its specific phenyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specialized applications, particularly in the synthesis of complex organic molecules and in biochemical research .

Properties

CAS No.

21847-41-6

Molecular Formula

C6H5O3PS-2

Molecular Weight

188.14 g/mol

IUPAC Name

dioxido-phenoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H7O3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H,(H2,7,8,11)/p-2

InChI Key

LWJWGXUXSVJWBY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)OP(=S)([O-])[O-]

Origin of Product

United States

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